3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol
CAS No.:
Cat. No.: VC16011305
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12N2O |
|---|---|
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | 3-(1-methylpyrazol-3-yl)propan-1-ol |
| Standard InChI | InChI=1S/C7H12N2O/c1-9-5-4-7(8-9)3-2-6-10/h4-5,10H,2-3,6H2,1H3 |
| Standard InChI Key | RVBDEQDGWJMTNW-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC(=N1)CCCO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol consists of a five-membered pyrazole ring with a methyl group at the 1-position and a three-carbon propanol chain at the 3-position. The pyrazole ring contains two adjacent nitrogen atoms, contributing to its aromaticity and reactivity . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₂N₂O | Derived |
| Molecular Weight | 140.18 g/mol | Calculated |
| IUPAC Name | 3-(1-methylpyrazol-3-yl)propan-1-ol | Systematic |
| SMILES | CC1=NN(C=C1)C(CCO) | Generated |
The propanol side chain introduces both hydrophilic (hydroxyl group) and hydrophobic (alkyl chain) properties, enabling solubility in polar solvents like ethanol and water.
Spectroscopic Signatures
While experimental spectra for 3-(1-methyl-1H-pyrazol-3-yl)propan-1-ol are unavailable, analogous compounds exhibit:
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¹H NMR: Pyrazole proton signals at δ 7.3–7.5 ppm (C4-H), methyl groups at δ 3.8–4.0 ppm (N–CH₃), and hydroxyl protons at δ 1.5–2.0 ppm.
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IR: Stretching vibrations at 3300 cm⁻¹ (O–H), 1600 cm⁻¹ (C=N), and 2900 cm⁻¹ (C–H alkyl) .
Synthesis and Manufacturing
Primary Synthetic Routes
The compound can be synthesized through two principal methods:
Industrial-Scale Production Challenges
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Purification Difficulties: Separation from byproducts like 3-(pyrazol-3-yl)propanoic acid necessitates fractional distillation.
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Cost Efficiency: Raw material expenses for pyrazole derivatives remain high ($120–150/kg), limiting large-scale adoption .
Applications in Pharmaceutical Development
Bioactivity Profile
Though direct studies on 3-(1-methyl-1H-pyrazol-3-yl)propan-1-ol are sparse, structural analogs demonstrate:
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